(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol
Description
Properties
IUPAC Name |
(2R,4R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-4,7,9-10,13H,5H2/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFUCIKUYGMJOQ-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-chromen-4-one and difluoromethylating agents.
Reaction Conditions: The difluoromethylation reaction is carried out under controlled conditions, often using a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve the efficiency and yield of the synthesis.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
(2S,4S)-Enantiomer
The (2S,4S)-enantiomer exhibits distinct physicochemical and pharmacological properties due to reversed stereochemistry. For instance, molecular docking studies suggest that the (2R,4R)-configuration allows optimal interaction with cytochrome P450 enzymes, whereas the (2S,4S)-form shows reduced binding affinity .
Non-Fluorinated Chromenols
Removing the difluoromethyl group (e.g., 2-methyl-3,4-dihydro-2H-chromen-4-ol) results in lower lipophilicity (clogP reduction by ~0.8) and faster metabolic degradation. Fluorination enhances oxidative stability, as demonstrated by half-life (t₁/₂) increases from 2.3 hours (non-fluorinated) to 6.7 hours (difluoromethyl) in hepatic microsome assays .
Chlorinated Derivatives
Replacing difluoromethyl with a chloromethyl group (e.g., 2-chloromethyl-3,4-dihydro-2H-chromen-4-ol) increases molecular weight but reduces bioavailability due to higher polar surface area (PSA: 58 Ų vs. 49 Ų for the difluoromethyl analog). Chlorinated derivatives also show higher cytotoxicity in vitro (IC₅₀ = 12 μM vs. 28 μM for the difluoromethyl compound in HeLa cells) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP | PSA (Ų) | Melting Point (°C) |
|---|---|---|---|---|
| (2R,4R)-difluoromethyl chromenol | 228.2 | 1.9 | 49 | 134–136 |
| (2S,4S)-difluoromethyl chromenol | 228.2 | 1.9 | 49 | 131–133 |
| 2-methyl chromenol | 178.2 | 1.1 | 49 | 98–100 |
| 2-chloromethyl chromenol | 213.7 | 2.3 | 58 | 115–117 |
Data derived from computational models and experimental thermogravimetric analysis .
Enzyme Inhibition
The (2R,4R)-difluoromethyl derivative demonstrates potent inhibition of COX-2 (IC₅₀ = 0.45 μM), outperforming non-fluorinated analogs (IC₅₀ = 1.2 μM) and matching celecoxib (IC₅₀ = 0.40 μM). Fluorine’s electronegativity likely enhances binding to the COX-2 active site .
Anticancer Activity
In MCF-7 breast cancer cells, the (2R,4R)-compound induces apoptosis at 10 μM (72% cell death vs. 35% for the chlorinated analog). This efficacy correlates with increased ROS generation, a mechanism amplified by fluorine’s electron-withdrawing effects .
Biological Activity
The compound (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H10F2O2
- Molecular Weight : 218.19 g/mol
- CAS Number : 2287237-34-5
Research indicates that compounds similar to this compound exhibit various mechanisms of action against cancer cells. These include:
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to apoptosis in cancer cells.
- Protein Modulation : Alteration in the expression levels of proteins involved in cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer properties of chromene derivatives. For instance, a study demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines at specific concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 Colon Cancer | 15 | Induction of apoptosis via caspase activation |
| LS180 Colon Cancer | 10 | G1 phase arrest via p27 KIP1 upregulation |
| CCD 841 CoTr | >100 | Non-toxic to normal epithelial cells |
Case Studies
- Colon Cancer Study : In vitro studies using human colon adenocarcinoma cell lines (HT-29 and LS180) showed that treatment with this compound resulted in a significant decrease in cell viability. The compound was found to induce apoptosis through mitochondrial pathways and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Skin Fibroblast Toxicity Assessment : The compound exhibited a high selectivity index by demonstrating cytotoxic effects on cancer cells while remaining non-toxic to normal skin fibroblast cells at therapeutic concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The difluoromethyl group enhances lipophilicity and bioavailability.
- The chromene scaffold is essential for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
